

Structural Analysis & Characterization: 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

CAS No.: 477857-66-2

Cat. No.: B2414703

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Executive Summary

This guide outlines the structural elucidation, synthetic validation, and physicochemical profiling of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine (Target Molecule, TM-1).

TM-1 is characterized by a central pyrimidine core substituted at the C5 position with an electron-withdrawing *p*-chlorophenyl group and at the C2 position with an electron-donating *p*-tolylloxy moiety. This "push-pull" electronic configuration influences its dipole moment, metabolic stability, and π -stacking capability. This analysis is critical for researchers optimizing this scaffold for herbicidal activity (e.g., acetolactate synthase inhibition) or pharmaceutical applications (e.g., COX-2 or kinase inhibition).

Key Physicochemical Parameters (Calculated)

Parameter	Value	Significance
Formula	C ₁₇ H ₁₃ ClN ₂ O	Core composition
MW	296.75 g/mol	Small molecule drug-like space (Ro5 compliant)
cLogP	4.2 - 4.5	Highly lipophilic; likely requires formulation aids
TPSA	~35 Å ²	Good membrane permeability
Rotatable Bonds	3	Limited flexibility (Ether linkage + Biaryl bond)

Synthetic Architecture & Causality

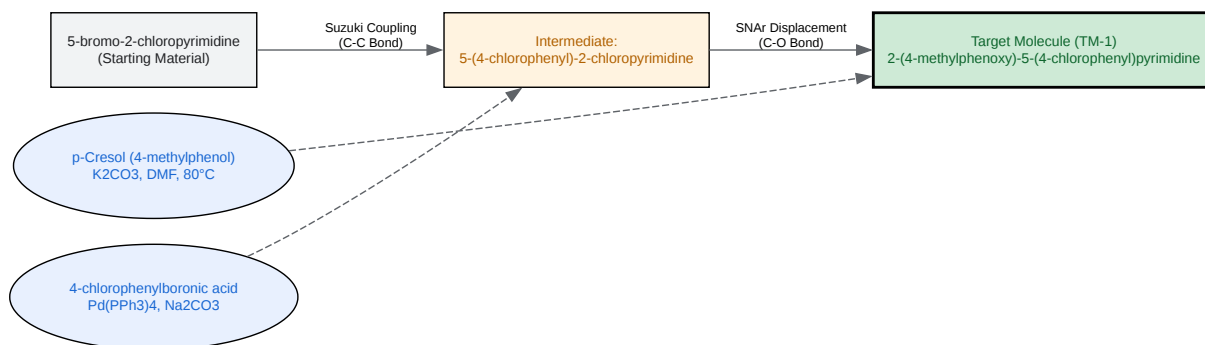
To analyze the structure, one must understand its assembly. The synthesis requires a regioselective approach to ensure the correct isomer (2,5-substitution vs 4,6).

Optimized Synthetic Pathway

We utilize a Sequential C-C / C-O Bond Formation strategy. The causality behind this order is the reactivity of the pyrimidine ring:

- Step 1 (Suzuki-Miyaura): The C5-position of 5-bromo-2-chloropyrimidine is more susceptible to Pd-catalyzed coupling than nucleophilic attack, but the 2-Cl is highly reactive to S_NAr. However, performing S_NAr first (introducing the electron-rich phenoxy group) deactivates the ring for the subsequent oxidative addition at C5.
 - Decision: Install C5-Aryl first. The 2-Cl remains activated for the subsequent step.
- Step 2 (S_NAr): The resulting 5-(4-chlorophenyl)-2-chloropyrimidine undergoes facile Nucleophilic Aromatic Substitution with p-cresol.

Reaction Workflow (DOT Visualization)



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Caption: Figure 1. Regioselective synthesis of TM-1 via C5-Suzuki coupling followed by C2-SNAr displacement.

Structural Elucidation Protocols

This section details the self-validating analytical methods required to confirm the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the p-substituted aryl rings provides a distinct diagnostic fingerprint.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

- δ 8.75 (s, 2H): Pyrimidine H-4 and H-6. These are chemically equivalent due to the plane of symmetry and are highly deshielded by the adjacent nitrogens. Note: If these split or appear as two singlets, it indicates restricted rotation or lack of symmetry.
- δ 7.55 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (ortho to pyrimidine).
- δ 7.45 (d, J = 8.5 Hz, 2H): 4-Chlorophenyl (meta to pyrimidine).

- δ 7.20 (d, $J = 8.2$ Hz, 2H): 4-Methylphenoxy (meta to oxygen).
- δ 7.05 (d, $J = 8.2$ Hz, 2H): 4-Methylphenoxy (ortho to oxygen). Upfield shift due to electron-donating oxygen.
- δ 2.38 (s, 3H): Methyl group (-CH₃).

Protocol for Validation:

- Dissolve 5 mg of TM-1 in 0.6 mL CDCl₃.
- Acquire ¹H spectrum (16 scans) and ¹³C spectrum (1024 scans).
- Critical Check: Confirm the integration ratio of Pyrimidine-H : Aryl-H : Methyl-H is 2:8:3.

Mass Spectrometry (HRMS) Fragmentation Logic

The fragmentation pattern confirms the connectivity of the ether linkage.

- Molecular Ion: [M+H]⁺ = m/z 297.07 (³⁵Cl isotope).
- Primary Fragmentation: Cleavage of the ether bond.
 - Loss of the p-tolyloxy radical is common.
 - Diagnostic ion: [M - (C₇H₇O)]⁺ corresponding to the 5-(4-chlorophenyl)pyrimidin-2-yl cation (m/z ~191).

Crystallographic Conformation Analysis

In the solid state, TM-1 is expected to adopt a non-planar conformation to minimize steric clash between the pyrimidine nitrogens and the ortho-hydrogens of the phenyl rings.

- Torsion Angle A (C4-C5-C1'-C2'): The 4-chlorophenyl ring will likely twist ~30-45° relative to the pyrimidine plane.
- Torsion Angle B (N1-C2-O-C1''): The ether linkage usually adopts a "bent" conformation (C-O-C angle ~118°), with the tolyl ring nearly perpendicular to the pyrimidine plane in some polymorphs to facilitate T-shaped π -stacking.

Functional & Physicochemical Profiling

For drug or agrochemical development, the physical behavior of TM-1 is as important as its connectivity.

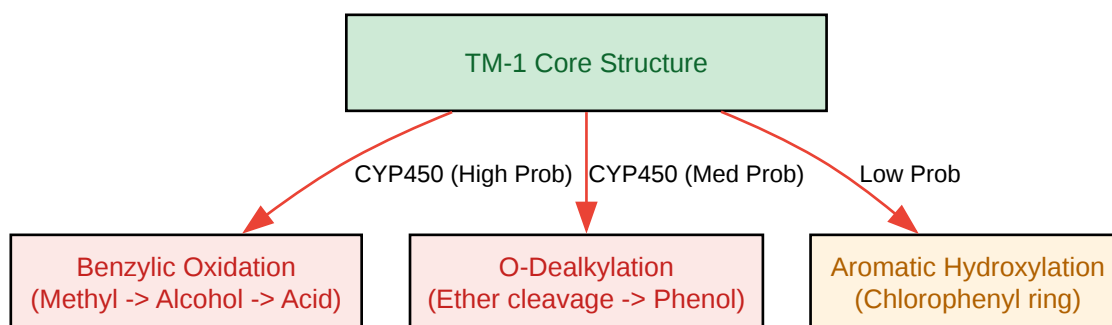
Solubility and Lipophilicity

The high cLogP (4.2) indicates poor aqueous solubility.

- Solubility (Water): < 0.1 mg/mL (Predicted).
- Solubility (Organic): High in DMSO, DCM, and Ethyl Acetate.
- Implication: Biological assays require DMSO stock solutions (typically 10 mM) with dilution into media containing < 1% DMSO to prevent precipitation.

Metabolic Liability Map

Using structural alerts, we identify sites prone to Phase I metabolism.



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Caption: Figure 2. Predicted metabolic soft spots. The benzylic methyl group is the primary site for oxidative metabolism.

Experimental Protocol: Synthesis of TM-1

Note: All reactions must be performed in a fume hood.

Step 1: Synthesis of 5-(4-chlorophenyl)-2-chloropyrimidine

- Charge a reaction flask with 5-bromo-2-chloropyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
- Add degassed DME/2M Na₂CO₃ (3:1 ratio).
- Reflux under N₂ for 12 hours.
- Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
- Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Synthesis of 2-(4-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

- Dissolve product from Step 1 (1.0 eq) in dry DMF.
- Add p-cresol (1.1 eq) and K₂CO₃ (2.0 eq).
- Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of starting material).
- Quench: Pour into ice water. The product should precipitate as a solid.
- Filtration: Collect the solid, wash with water and cold ethanol.
- Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade crystals.

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